Technical Guide: Synthesis of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
Technical Guide: Synthesis of 7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
The following technical guide details the synthesis of 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., GSK3, CLK1) and potential anticoagulants.
This guide prioritizes the Sklepari et al. route, which utilizes a modified Jacobson indazole synthesis followed by regioselective nitration. This pathway is chosen for its scalability, use of accessible precursors, and operational robustness compared to direct hydrazine cyclizations which often yield isomeric mixtures.
Executive Summary & Retrosynthetic Analysis
The target molecule, 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine , features a fused bicyclic system where a pyrazole ring is annulated to the c-bond (3,4-position) of a pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 7-position (alpha to the pyridine nitrogen) creates a highly functionalizable "push-pull" scaffold suitable for SNAr diversifications.
Retrosynthetic Logic
The synthesis is best approached by constructing the pyrazole ring onto a pre-functionalized pyridine core.
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C-N Disconnection (Nitration): The 3-nitro group is introduced last via electrophilic aromatic substitution on the electron-rich pyrazole ring.
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Ring Construction (N-N Bond Formation): The pyrazolo[3,4-c]pyridine core is formed via the diazotization and intramolecular cyclization of a 3-amino-4-methylpyridine precursor.
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Precursor Selection: To ensure the chlorine is at the 7-position (alpha to nitrogen in the fused system), the starting material must be 2-chloro-4-methyl-3-nitropyridine .
Figure 1: Retrosynthetic strategy isolating the core cyclization and functionalization steps.
Synthetic Route & Experimental Protocols
Phase 1: Preparation of the Cyclization Precursor
Objective: Selective reduction of the nitro group in 2-chloro-4-methyl-3-nitropyridine to the corresponding amine without dechlorinating the pyridine ring.
Reagents: Iron powder (Fe), Ammonium Chloride (NH4Cl), Ethanol (EtOH), Water.
Mechanism: The reduction proceeds via a single-electron transfer mechanism on the iron surface. The use of NH4Cl as a weak proton source (buffered conditions) is critical. Strong acids (HCl) or catalytic hydrogenation (H2/Pd) pose a high risk of hydrogenolysis, which would strip the essential chlorine atom.
Protocol:
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Dissolution: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a mixture of EtOH and water (3:1 v/v).
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Activation: Add NH4Cl (5.0 eq) and Iron powder (4.0 eq, activated).
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Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring. Monitor by TLC (typically 1–2 hours).[1]
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Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Dry the organic phase over Na2SO4 and concentrate to yield 3-amino-2-chloro-4-methylpyridine .
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Yield Expectation: 85–95%[2]
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Appearance: Off-white to pale yellow solid.
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Phase 2: Construction of the Pyrazolo[3,4-c]pyridine Core
Objective: Intramolecular cyclization of the 3-amino-4-methylpyridine derivative to form the pyrazole ring.
Reagents: Sodium Nitrite (NaNO2), Acetic Acid (AcOH), or Isoamyl Nitrite/Ac2O/KOAc (Phase Transfer conditions).
Mechanism (Jacobson-Type Cyclization):
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Diazotization: The primary amine reacts with the nitrosonium ion (NO+) to form a diazonium salt.
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Tautomerization/Cyclization: The diazonium cation exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent 4-methyl protons. This facilitates the formation of a transient indazole-like intermediate, which tautomerizes to the stable 1H-pyrazolo[3,4-c]pyridine system.
Protocol (Standard Acidic Method):
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Diazotization: Dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in Glacial Acetic Acid.
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Addition: Add a solution of NaNO2 (1.1 eq) in minimal water dropwise at 0–5°C.
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Cyclization: Allow the mixture to warm to room temperature and stir for 12–24 hours. The diazonium species will spontaneously cyclize.
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Workup: Neutralize the mixture with aqueous NH4OH or NaHCO3. Extract with EtOAc.[1][3]
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Purification: Flash column chromatography (SiO2, EtOAc/Hexanes) may be required if azo-coupling byproducts are present.
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Product:7-Chloro-1H-pyrazolo[3,4-c]pyridine (Compound 6 in literature).
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Note: In this fused system, the chlorine originating from position 2 of the pyridine is located at position 7 (alpha to the pyridine nitrogen) based on the specific numbering used in the reference literature (Sklepari et al.).
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Phase 3: Regioselective Nitration
Objective: Introduction of the nitro group at the 3-position of the pyrazole ring.
Reagents: Concentrated Sulfuric Acid (H2SO4), Fuming Nitric Acid (HNO3).
Mechanism (Electrophilic Aromatic Substitution - SEAr): The pyrazolo[3,4-c]pyridine system is electron-deficient due to the pyridine ring. However, the pyrazole moiety is relatively more electron-rich than the pyridine. The 3-position is the most nucleophilic site available for electrophilic attack. The protonated pyridine nitrogen (under acidic conditions) further directs substitution away from the pyridine ring.
Protocol:
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Solubilization: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in concentrated H2SO4 at 0°C. Ensure complete dissolution.
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Nitration: Add a mixture of conc. H2SO4 and fuming HNO3 (1:1 ratio, 1.5 eq HNO3) dropwise, maintaining the temperature below 10°C.
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Heating: After addition, heat the reaction mixture to 95°C for 1 hour. This high temperature is necessary to overcome the deactivating effect of the protonated pyridine ring.
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Quenching: Cool the mixture to room temperature and pour onto crushed ice.
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Neutralization: Carefully neutralize with aqueous NH3 to pH 7–8. The product typically precipitates as a yellow solid.
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Isolation: Filter the solid, wash with water, and dry. Recrystallize from EtOAc if necessary.
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Target:7-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine .
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Yield: ~90–94%.
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Melting Point: 172–173°C.
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Reaction Workflow & Mechanism
Figure 2: Step-by-step synthetic workflow from commercial precursor to final nitro-scaffold.
Key Data & Troubleshooting
Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | Melting Point | Appearance |
| Precursor (3-Amino-2-Cl...)[4] | C₆H₇ClN₂ | 142.59 | 99–101°C | Off-white solid |
| Intermediate (7-Chloro-1H...) | C₆H₄ClN₃ | 153.57 | 195–197°C | Yellow solid |
| Target (7-Cl-3-NO2...) | C₆H₃ClN₄O₂ | 198.57 | 172–173°C | Yellow solid |
Troubleshooting Guide
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Dechlorination during Reduction: If you observe loss of chlorine (formation of 3-amino-4-methylpyridine), ensure the reaction is not too acidic. Switch from Fe/AcOH to Fe/NH4Cl or SnCl2. Avoid catalytic hydrogenation.
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Incomplete Cyclization: If the diazonium salt does not cyclize spontaneously, buffer the solution with Sodium Acetate (NaOAc) or heat gently to 40–50°C. The "Phase Transfer" method using 18-crown-6 and KOAc in benzene/chloroform is a high-yield alternative for difficult substrates.
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Isomer Formation: The 7-chloro isomer (alpha to pyridine N) is thermodynamically stable. However, ensure the starting material is pure 2-chloro-4-methyl-3-nitropyridine. Contamination with 2-chloro-3-methyl-4-nitropyridine would yield the [4,3-b] isomer.
Safety Considerations
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Nitration: The reaction is highly exothermic. The addition of HNO3 to H2SO4 must be controlled. 7-Chloro-1H-pyrazolo[3,4-c]pyridine is stable, but nitro-heterocycles can be energetic.
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Diazonium Salts: While the intermediate diazonium species cyclizes rapidly, never isolate diazonium salts in solid form due to explosion hazards.
References
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Sklepari, M., et al. (2016). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin , 64(1), 7-18.
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Ambeed . Product Analysis: 7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. Accessed via Ambeed Chemical Directory.
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Chapman, N. B., et al. (1980). Synthesis of substituted pyridines. Journal of the Chemical Society, Perkin Transactions 1 , 2398-2404. (Primary source for 3-amino-2-chloro-4-methylpyridine synthesis).[4]
- Grozinger, K. G., et al. (1995). Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 32, 259.
Sources
- 1. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES - Patent 0551459 [data.epo.org]
